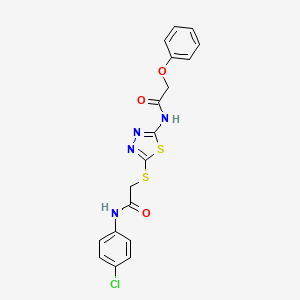
N-(4-chlorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O3S2 and its molecular weight is 434.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chlorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Chemical Structure
The compound is synthesized through a series of reactions involving thiadiazole derivatives and phenoxyacetamido groups. The synthetic pathway typically includes:
- Formation of Thiadiazole Core : The initial step involves the synthesis of the 1,3,4-thiadiazole framework.
- Acetamide Linkage : The acetamide group is then introduced to enhance solubility and biological activity.
- Chlorophenyl Substitution : The introduction of the 4-chlorophenyl group is crucial for its anticancer properties.
Anticancer Properties
This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells through multiple mechanisms:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation.
- Induction of Apoptosis : The compound promotes apoptotic cell death as evidenced by increased DNA fragmentation and activation of caspases .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against several cancer types:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.10 | Induces apoptosis and DNA fragmentation |
| HepG2 (Liver) | 5.36 | Cell cycle arrest and apoptosis |
| MDA-MB-231 | 3.21 | Enhanced antiproliferative activity |
These results suggest that structural modifications can significantly enhance its anticancer activity, with certain derivatives showing improved efficacy compared to standard chemotherapeutics like cisplatin .
In Vivo Studies
In vivo studies using tumor-bearing mice models have validated the targeting ability of this compound. The compound demonstrated a significant reduction in tumor size and improved survival rates compared to untreated controls .
Case Studies
A notable case study involved the application of this compound in a sarcoma model where it was radiolabeled for tracking its biodistribution. The results indicated that the compound effectively localized to tumor sites, confirming its potential as a targeted therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiadiazole Ring : Essential for biological activity due to its electron-withdrawing properties.
- Phenoxyacetamido Group : Enhances solubility and facilitates interaction with cellular targets.
- Chlorophenyl Substitution : Increases lipophilicity and improves membrane permeability.
Propriétés
IUPAC Name |
N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c19-12-6-8-13(9-7-12)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPRIAWMKMPCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














